(6-propan-2-ylpyridin-3-yl)-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]methanone
Description
(6-propan-2-ylpyridin-3-yl)-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]methanone: . This compound features a pyridine ring substituted with a propan-2-yl group and a piperazine ring linked to a 1H-1,2,4-triazol-5-ylsulfonyl group[_{{{CITATION{{{_3{Buy (6-propan-2-ylpyridin-3-yl)-4-(1H-1,2,4-triazol-5-ylsulfonyl ....
Properties
IUPAC Name |
(6-propan-2-ylpyridin-3-yl)-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3S/c1-11(2)13-4-3-12(9-16-13)14(22)20-5-7-21(8-6-20)25(23,24)15-17-10-18-19-15/h3-4,9-11H,5-8H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKALVZSKUCTCAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and piperazine derivatives. One common synthetic route includes:
Formation of the pyridine derivative: : This can be achieved through a nucleophilic substitution reaction where a pyridine derivative is reacted with an appropriate alkyl halide.
Introduction of the propan-2-yl group: : The pyridine derivative is then treated with propan-2-yl halide under suitable conditions to introduce the propan-2-yl group.
Synthesis of the piperazine derivative: : Piperazine is reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling of the pyridine and piperazine derivatives: : The final step involves the coupling of the pyridine and piperazine derivatives under specific reaction conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.
Reduction: : The sulfonyl group can be reduced to a sulfide.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Pyridine N-oxide derivatives.
Reduction: : Sulfide derivatives.
Substitution: : Various substituted pyridine and piperazine derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It has potential as a bioactive compound in drug discovery and development.
Medicine: : It may have applications in the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and viral infections.
Industry: : It can be used in the manufacture of advanced materials and chemicals.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. Generally, it may involve interactions with biological targets such as enzymes, receptors, or other proteins. The molecular pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
List of Similar Compounds
1,2,4-Triazole derivatives
Pyridine derivatives
Piperazine derivatives
Sulfonyl-containing compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
